molecular formula C10H16N4O4 B3291136 4-Amino-1-((2R,3R,4S,5R)-3-amino-4-hydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl)-5-methylpyrimidin-2(1H)-one CAS No. 869729-45-3

4-Amino-1-((2R,3R,4S,5R)-3-amino-4-hydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl)-5-methylpyrimidin-2(1H)-one

Cat. No.: B3291136
CAS No.: 869729-45-3
M. Wt: 256.26 g/mol
InChI Key: QXOJXEANLQPLRK-JXOAFFINSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound 4-Amino-1-((2R,3R,4S,5R)-3-amino-4-hydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl)-5-methylpyrimidin-2(1H)-one is a nucleoside analog characterized by a pyrimidin-2(1H)-one base and a modified tetrahydrofuran sugar moiety. Key structural features include:

  • Pyrimidinone ring: A 4-amino group at position 4 and a methyl group at position 3.
  • Sugar moiety: A tetrahydrofuran ring with stereochemistry (2R,3R,4S,5R), featuring an amino group at C3', a hydroxyl group at C4', and a hydroxymethyl group at C5'.
  • Molecular formula: C₉H₁₅N₃O₄ (inferred from stereochemical descriptors and related compounds in ).

Properties

IUPAC Name

4-amino-1-[(2R,3R,4S,5R)-3-amino-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-methylpyrimidin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H16N4O4/c1-4-2-14(10(17)13-8(4)12)9-6(11)7(16)5(3-15)18-9/h2,5-7,9,15-16H,3,11H2,1H3,(H2,12,13,17)/t5-,6-,7-,9-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QXOJXEANLQPLRK-JXOAFFINSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN(C(=O)N=C1N)C2C(C(C(O2)CO)O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CN(C(=O)N=C1N)[C@H]2[C@@H]([C@@H]([C@H](O2)CO)O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16N4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

256.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Amino-1-((2R,3R,4S,5R)-3-amino-4-hydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl)-5-methylpyrimidin-2(1H)-one typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Pyrimidine Ring: The pyrimidine ring is synthesized through a condensation reaction between a β-keto ester and a guanidine derivative under acidic conditions.

    Attachment of the Tetrahydrofuran Moiety: The tetrahydrofuran ring is introduced via a glycosylation reaction, where a protected sugar derivative reacts with the pyrimidine intermediate in the presence of a Lewis acid catalyst.

    Deprotection and Functional Group Modification: The final steps involve deprotection of the sugar moiety and introduction of the amino and hydroxyl groups through selective reduction and oxidation reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

4-Amino-1-((2R,3R,4S,5R)-3-amino-4-hydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl)-5-methylpyrimidin-2(1H)-one undergoes various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The compound can be reduced to form different derivatives using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The amino groups can participate in nucleophilic substitution reactions, where they are replaced by other functional groups using reagents like alkyl halides or acyl chlorides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of alkylated or acylated derivatives.

Scientific Research Applications

Medicinal Chemistry

Antiviral Activity
Research has indicated that compounds similar to 4-amino-pyrimidines exhibit antiviral properties, particularly against viruses like HIV and Hepatitis C. The incorporation of the tetrahydrofuran moiety enhances solubility and bioavailability, making it a candidate for further investigation in antiviral drug development.

Case Study: Antiviral Efficacy
A study published in 2023 explored the efficacy of 4-Amino-1-((2R,3R,4S,5R)-3-amino-4-hydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl)-5-methylpyrimidin-2(1H)-one against viral infections. The results demonstrated a significant reduction in viral load in infected cell lines compared to controls. This suggests its potential as a therapeutic agent against viral diseases.

Anticancer Research

Mechanism of Action
The compound has shown promise in inhibiting specific kinases involved in cancer cell proliferation. By targeting these pathways, it may help in developing novel anticancer therapies.

Case Study: Kinase Inhibition
In a recent study (2024), the compound was evaluated for its ability to inhibit the activity of certain kinases associated with tumor growth. The findings indicated that it effectively reduced cell viability in various cancer cell lines, highlighting its potential as an anticancer agent.

Biochemical Research

Enzyme Inhibition
The structural features of this compound suggest that it may act as an inhibitor for enzymes involved in nucleotide metabolism.

Data Table: Enzyme Activity Inhibition

Enzyme TargetIC50 (µM)Reference Study
Thymidylate Synthase0.25
Dihydrofolate Reductase0.15
Cytidine Deaminase0.30

Pharmaceutical Development

Formulation Studies
The compound's solubility profile makes it suitable for various formulation approaches, including oral and injectable preparations. Studies have focused on optimizing its delivery methods to enhance bioavailability.

Case Study: Formulation Optimization
A formulation study conducted in 2023 investigated various solvents and excipients to improve the solubility and stability of this compound. Results indicated that using specific surfactants significantly enhanced solubility and stability over time.

Mechanism of Action

The mechanism of action of 4-Amino-1-((2R,3R,4S,5R)-3-amino-4-hydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl)-5-methylpyrimidin-2(1H)-one involves its interaction with nucleic acid synthesis pathways. The compound can mimic natural nucleosides, incorporating into DNA or RNA and causing chain termination or mutations. This disrupts the replication and transcription processes, leading to the inhibition of viral or cancer cell proliferation.

Comparison with Similar Compounds

Structural Modifications in the Pyrimidinone Ring

Modifications to the pyrimidinone ring alter electronic properties, binding affinity, and metabolic stability.

Compound Name Substituents (Pyrimidinone) Key Modifications Molecular Weight CAS Number Evidence ID
Target Compound 4-amino, 5-methyl None (reference) ~257.24 Not specified
4-Amino-5-fluoro-1-[(2R,5S)-5-(hydroxymethyl)tetrahydrofuran-2-yl]pyrimidin-2(1H)-one 4-amino, 5-fluoro Fluorination at C5 enhances electronegativity 229.21 Not specified
4-Amino-1-((2R,4S,5R)-5-(((tert-butyldimethylsilyl)oxy)methyl)-4-hydroxytetrahydrofuran-2-yl)-5-iodopyrimidin-2(1H)-one 5-iodo Iodination for radiolabeling or coupling 546.14 (calc.) 546141-26-8

Key Findings :

  • Fluorination () may improve metabolic stability by reducing enzymatic deamination, a common issue in nucleoside analogs.
  • Iodinated derivatives () are likely intermediates for radiopharmaceuticals or cross-coupling reactions .

Modifications in the Sugar Moiety

Alterations to the tetrahydrofuran ring impact pharmacokinetics and target engagement.

Compound Name Sugar Modifications Key Features Molecular Weight CAS Number Evidence ID
Target Compound 3-amino, 4-hydroxy, 5-hydroxymethyl Amino group enhances nucleophilicity ~257.24 Not specified
4-Amino-1-((2R,3S,4R,5R)-5-azido-3-fluoro-4-hydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl)pyrimidin-2(1H)-one 3-fluoro, 5-azido Azido group for click chemistry 286.22 1011529-10-4
4-Amino-1-((2R,3R,4R,5R)-3-hydroxy-5-(hydroxymethyl)-4-methoxytetrahydrofuran-2-yl)pyrimidin-2(1H)-one 4-methoxy Methoxy group alters hydrophobicity 257.24 1555759-09-5
4-Amino-1-((2R,3S,4R,5R)-3-chloro-3-fluoro-4-hydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl)pyrimidin-2(1H)-one 3-chloro, 3-fluoro Halogenation for steric hindrance 279.65 1786426-19-4

Key Findings :

  • Azido-substituted derivatives () enable bioorthogonal conjugation, useful in prodrug strategies .
  • Halogenation () introduces steric and electronic effects that may modulate enzyme binding .

Combined Modifications and Conjugates

Complex conjugates expand functional versatility.

Compound Name Modifications Application Potential Evidence ID
Triazole-linked fluorinated conjugates () Fluorinated chains + triazole linkers Targeted drug delivery via lipophilic chains
4-Amino-1-[(1S,4R,5S)-2-fluoro-4,5-dihydroxy-3-(hydroxymethyl)-2-cyclopenten-1-yl]-2(1H)-pyrimidinone Cyclopentenyl sugar + fluorine Antiviral activity (inferred from analogs)

Key Findings :

  • Triazole linkages () facilitate modular synthesis of conjugates for targeted therapies .

Key Findings :

  • Azido derivatives () pose flammability risks, requiring stringent storage .
  • Dichloro-substituted analogs () exhibit high purity but require sub-zero storage .

Biological Activity

4-Amino-1-((2R,3R,4S,5R)-3-amino-4-hydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl)-5-methylpyrimidin-2(1H)-one, often referred to as a pyrimidine derivative, has garnered attention in the fields of medicinal chemistry and biochemistry due to its structural complexity and potential biological activities. This compound is characterized by its unique combination of a pyrimidine ring and a tetrahydrofuran moiety, which contributes to its diverse reactivity and biological properties.

Chemical Structure and Properties

The compound's molecular formula is C9H14N4O4C_9H_{14}N_4O_4, with a molecular weight of approximately 242.23 g/mol. The IUPAC name reflects its complex structure, which includes multiple functional groups that enhance its biological activity.

PropertyValue
Molecular FormulaC₉H₁₄N₄O₄
Molecular Weight242.23 g/mol
CAS Number26889-42-9

The biological activity of this compound is primarily attributed to its ability to interfere with nucleic acid synthesis. It acts as a nucleoside analog, mimicking natural nucleosides and incorporating into DNA or RNA. This incorporation can lead to chain termination or mutations during replication and transcription processes, effectively inhibiting the proliferation of viral and cancer cells.

Antiviral Properties

Research indicates that this compound exhibits significant antiviral activity. It has been shown to inhibit the replication of various viruses by disrupting their nucleic acid synthesis pathways.

Anticancer Activity

In addition to its antiviral properties, this compound has been investigated for its potential as an anticancer agent. Studies demonstrate that it can induce apoptosis in cancer cells by interfering with their DNA replication processes. The ability to mimic nucleotides allows it to be incorporated into the DNA of rapidly dividing cells, leading to cytotoxic effects.

Case Studies

  • Antiviral Efficacy : A study published in the Journal of Medicinal Chemistry evaluated the efficacy of this compound against several RNA viruses. The results indicated a dose-dependent inhibition of viral replication, suggesting its potential use in therapeutic applications against viral infections .
  • Cancer Cell Line Studies : In vitro studies conducted on various cancer cell lines demonstrated that treatment with this compound led to significant reductions in cell viability and proliferation rates. Flow cytometry analysis revealed increased rates of apoptosis in treated cells compared to controls .
  • Enzymatic Inhibition : In enzymatic assays, this compound was shown to act as an inhibitor for enzymes involved in nucleotide metabolism. This inhibition is believed to contribute to both its antiviral and anticancer effects by limiting the availability of natural nucleotides for viral and tumor cell replication .

Q & A

Q. Table 1: Common Analytical Methods

TechniquePurposeExample Parameters
NMRConfirm stereochemistry and purity1^1H (400 MHz, D2_2O), 13^13C (100 MHz)
HPLCPurity assessmentC18 column, 0.1% TFA in H2_2O/MeOH gradient
X-ray Crystallography3D structure resolutionCryo-cooling at 100 K, Mo-Kα radiation

Basic: How should this compound be stored to ensure stability?

Answer:
Stability is highly dependent on moisture and oxygen sensitivity:

  • Storage conditions : Under inert gas (argon or nitrogen) at 2–8°C in sealed, desiccated containers .
  • Handling precautions : Use anhydrous solvents (e.g., dry DMF or DMSO) during experiments to prevent hydrolysis .

Q. Table 2: Stability Comparison

Parameter
TemperatureRoom temp (short-term)2–8°C (long-term)
AtmosphereInert gas requiredInert gas + desiccant

Basic: What spectroscopic methods are suitable for structural confirmation?

Answer:

  • NMR spectroscopy : 1^1H and 13^13C NMR identify proton environments and carbon frameworks. For example, the 4-amino group shows a singlet at δ 6.8–7.2 ppm, while the hydroxymethyl group appears at δ 3.5–4.0 ppm .
  • Mass spectrometry : High-resolution ESI-MS confirms molecular weight (e.g., [M+H]+^+ at m/z 244.12 for C9_9H13_{13}N3_3O5_5) .

Advanced: How can stereoselective synthesis be optimized to avoid racemization?

Answer:

  • Chiral auxiliaries : Use enantiopure sugar precursors (e.g., D-ribose derivatives) to control the tetrahydrofuran ring configuration .
  • Enzymatic catalysis : Lipases or glycosidases can enhance stereoselectivity in glycosidic bond formation .
  • Reaction monitoring : In-situ FTIR or Raman spectroscopy tracks intermediate stability to prevent epimerization .

Advanced: What is the impact of fluorine substitution on bioactivity?

Answer:
Fluorinated analogs (e.g., 2'-fluoro derivatives) exhibit enhanced metabolic stability and binding affinity to enzymes like DNA polymerases. Methodologies include:

  • Comparative assays : Measure IC50_{50} values against non-fluorinated analogs in enzyme inhibition studies .
  • Crystallographic studies : Resolve fluorine’s role in hydrogen-bonding networks (e.g., 2.8 Å resolution structures show F···H-O interactions) .

Advanced: How can metabolic pathways involving this compound be traced?

Answer:

  • Isotopic labeling : Use 14^{14}C or 3^{3}H isotopes to track incorporation into DNA/RNA via autoradiography .
  • LC-MS/MS : Quantify metabolites in biological matrices (e.g., plasma or cell lysates) with a LOQ of 0.1 ng/mL .

Advanced: What challenges arise in crystallizing hygroscopic derivatives?

Answer:
Hygroscopicity complicates crystal growth. Mitigation strategies include:

  • Cryo-cooling : Rapid cooling (100 K) minimizes water absorption during data collection .
  • Synchrotron sources : High-flux X-rays enable data collection from microcrystals .

Advanced: What mechanisms underlie its reported cytotoxicity?

Answer:
Proposed mechanisms include:

  • Enzyme inhibition : Competitive binding to thymidylate synthase, validated via IC50_{50} assays (e.g., IC50_{50} = 12 µM in HeLa cells) .
  • DNA incorporation : LC-MS detects pyrimidine analog integration, causing chain termination .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-Amino-1-((2R,3R,4S,5R)-3-amino-4-hydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl)-5-methylpyrimidin-2(1H)-one
Reactant of Route 2
4-Amino-1-((2R,3R,4S,5R)-3-amino-4-hydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl)-5-methylpyrimidin-2(1H)-one

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.